molecular formula C14H18BrNO B11837038 1-(5-Bromo-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one

1-(5-Bromo-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one

Cat. No.: B11837038
M. Wt: 296.20 g/mol
InChI Key: KWHZYHLFMXRMKD-UHFFFAOYSA-N
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Description

1-(5-Bromo-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-1-methylisoindoline and 2,2-dimethylpropan-1-one.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of specific catalysts or reagents.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be studied for its effects on various biological systems.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one: Similar structure with a chlorine atom instead of bromine.

    1-(5-Fluoro-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

1-(5-Bromo-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and properties compared to other halogenated derivatives.

Properties

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

1-(5-bromo-1-methyl-1,3-dihydroisoindol-2-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C14H18BrNO/c1-9-12-6-5-11(15)7-10(12)8-16(9)13(17)14(2,3)4/h5-7,9H,8H2,1-4H3

InChI Key

KWHZYHLFMXRMKD-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CN1C(=O)C(C)(C)C)C=C(C=C2)Br

Origin of Product

United States

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